2,2-Difluoro-N-phenylspiro[2.2]pentane-1-carboxamide
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Overview
Description
2,2-Difluoro-N-phenylspiro[2.2]pentane-1-carboxamide is a chemical compound that has garnered attention in the scientific community due to its unique structural features and potential applications. The compound is characterized by the presence of a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The inclusion of fluorine atoms and a phenyl group further enhances its chemical properties, making it a subject of interest for various research fields.
Scientific Research Applications
2,2-Difluoro-N-phenylspiro[2.2]pentane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-N-phenylspiro[2.2]pentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a spirocyclic ketone with a fluorinating agent to introduce the fluorine atoms. This is followed by the introduction of the phenyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-N-phenylspiro[2.2]pentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluorine atoms and phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-N-phenylspiro[2.2]pentane-1-carboxamide involves its interaction with specific molecular targets. The fluorine atoms and phenyl group play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides stability and enhances the compound’s ability to interact with biological molecules.
Comparison with Similar Compounds
- 2,2-Difluoro-N-phenylspiro[2.2]pentane-1-carboxamide shares similarities with other spirocyclic compounds such as spiro[2.2]pentane derivatives and fluorinated carboxamides.
Uniqueness:
- The presence of both fluorine atoms and a phenyl group in the spirocyclic structure makes this compound unique. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
2,2-difluoro-N-phenylspiro[2.2]pentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO/c13-12(14)9(11(12)6-7-11)10(16)15-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJBOROJMKTJBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C2(F)F)C(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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